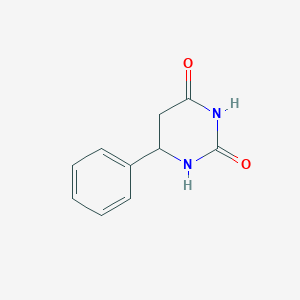

6-Phenyldihydrouracil

Beschreibung

The exact mass of the compound 6-Phenyldihydropyrimidine-2,4(1h,3h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

6300-95-4 |

|---|---|

Molekularformel |

C10H10N2O2 |

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

6-phenyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) |

InChI-Schlüssel |

GTYVCYXIFVPPIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC(=O)NC1=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

6300-95-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

synthesis of 6-Phenyldihydrouracil derivatives for PROTACs

An In-depth Technical Guide to the Synthesis of 6-Phenyldihydrouracil Derivatives for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] While ligands for the E3 ligase Cereblon (CRBN), such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs), are widely used, they suffer from significant drawbacks, including chemical instability and a tendency to racemize.[1][3][][5]

To address these limitations, this compound (PDHU or PD) has been developed as a novel, achiral, and highly stable CRBN-binding ligand.[2][3][6] This guide provides a comprehensive overview of the synthesis of this compound derivatives and their incorporation into PROTACs, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

PROTAC Mechanism of Action with this compound

A PDHU-based PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of action for a PDHU-based PROTAC.

Synthesis of this compound Derivatives and PROTACs

The synthesis of PDHU-based PROTACs involves a multi-step process that begins with the construction of the core PDHU scaffold, followed by functionalization with a linker, and concluding with the coupling to a warhead targeting the protein of interest.

Caption: General synthetic workflow for PDHU-based PROTACs.

Experimental Protocols

1. Synthesis of the this compound (PDHU) Core

This protocol describes a general method for synthesizing the substituted PDHU core, which can be adapted based on the desired substitution pattern.[3]

-

Step 1: Synthesis of 3-(phenylamino)propanoic acid derivative.

-

To a solution of the appropriately substituted aniline (1.0 eq) in toluene (B28343), add acrylic acid (1.2 eq).

-

Heat the reaction mixture at 110 °C for 12-24 hours.

-

Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold toluene and dry under vacuum to yield the 3-(phenylamino)propanoic acid intermediate.

-

-

Step 2: Cyclization to form the dihydrouracil (B119008) ring.

-

Suspend the 3-(phenylamino)propanoic acid intermediate (1.0 eq) and urea (1.5 eq) in glacial acetic acid.

-

Heat the mixture to 120 °C for 4-6 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.

-

2. Installation of a Linker onto the PDHU Core

This protocol provides an example of attaching a linker to the PDHU core via Suzuki coupling, a common method for forming carbon-carbon bonds. This assumes a bromo-substituted PDHU derivative.

-

Reagents and Conditions:

-

To a mixture of the bromo-substituted PDHU (1.0 eq), a boronic acid or ester-terminated linker (1.2 eq), and potassium acetate (B1210297) (3.0 eq) in DMSO, add Pd(dppf)Cl₂ (0.1 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 90 °C for 12-16 hours under an argon atmosphere.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the linker-functionalized PDHU derivative.

-

3. Coupling of the PDHU-Linker to a POI Warhead

This protocol describes the final amide coupling step to generate the complete PROTAC molecule, using HATU as the coupling agent.[3]

-

Reagents and Conditions:

-

If the linker on the PDHU derivative is Boc-protected, deprotect it using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature for 1 hour. Concentrate the solution under reduced pressure.

-

Dissolve the resulting amine salt (1.0 eq), the POI warhead containing a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

Concentrate the solution and purify the crude product by preparative HPLC to yield the final PDHU-based PROTAC.

-

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives and their corresponding PROTACs, demonstrating their improved properties over traditional glutarimide-based ligands.

Table 1: Binding Affinity of Substituted PDHU Derivatives to CRBN

| Compound | Substitution Pattern | IC₅₀ (µM) for CRBN Binding | Reference |

| Pomalidomide | (glutarimide) | 0.245 | [7] |

| PDHU Compound 1 | p-CH₃, m-linker | 0.252 | [7] |

| PDHU 6F | 1,2,3-trisubstituted | Comparable to Lenalidomide | [3] |

Table 2: Degradation Potency of PDHU-based PROTACs

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PD-PROTAC 2 | LCK | KOPT-K1 | ~10 | >90 | [1] |

| PD-PROTAC 5 | LCK | KOPT-K1 | ~1 | >95 | [1] |

| BRD4 Degrader 12A | BRD4 | 22Rv1 | <100 | >90 | [3] |

Table 3: Chemical Stability of PDHU vs. Glutarimide-based Ligands

| Compound Type | Condition | Half-life (t₁/₂) | Key Finding | Reference |

| IMiD-based PROTAC | KOPT-K1 cell culture media | < 24 hours | Prone to hydrolysis | [1] |

| PG-based PROTAC | KOPT-K1 cell culture media | > 15 hours | Improved stability over IMiDs | [2] |

| PDHU-based PROTAC | KOPT-K1 cell culture media | Significantly > 24 hours | Superior chemical stability | [1] |

| PDHU Ligands | pH 8.8 buffer | Much more stable than lenalidomide | Resistant to hydrolysis and racemization | [3] |

Conclusion

This compound derivatives represent a significant advancement in the design of CRBN-recruiting PROTACs.[1][3] Their enhanced chemical stability and resistance to racemization overcome key liabilities of traditional glutarimide-based ligands, simplifying drug development and improving the pharmacological properties of the resulting degraders.[2][3] The synthetic routes outlined in this guide are robust and adaptable, providing a solid foundation for researchers and drug development professionals to explore this promising new class of molecules for targeted protein degradation. The superior attributes of the PDHU scaffold are poised to facilitate the creation of more potent, selective, and durable PROTAC therapeutics.

References

- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenyl Dihydrouracil (PD) Library - Enamine [enamine.net]

- 7. biopolymers.org.ua [biopolymers.org.ua]

An In-depth Technical Guide to the Mechanism of Action of 6-Phenyldihydrouracil as a CRBN Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Phenyldihydrouracil (PDHU) and its derivatives represent a novel class of achiral ligands for the E3 ubiquitin ligase Cereblon (CRBN). Developed as a strategic alternative to traditional glutarimide-based immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929), the PDHU scaffold offers significant advantages for the development of Proteolysis Targeting Chimeras (PROTACs). Its primary mechanism of action is to serve as a high-affinity, stable handle for recruiting the CRL4-CRBN E3 ligase complex. When incorporated into a heterobifunctional PROTAC, the PDHU moiety binds to CRBN, enabling the recruitment and subsequent ubiquitination and proteasomal degradation of a specific protein of interest (POI) targeted by the other end of the PROTAC. A key feature of characterized PDHU derivatives is their selectivity; unlike IMiDs, they do not typically induce the degradation of CRBN's endogenous "neosubstrates" such as IKZF1, IKZF3, and GSPT1, thereby potentially offering a more favorable safety profile. This guide provides a comprehensive overview of the core mechanism, quantitative binding and degradation data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary function of this compound as a CRBN ligand is to act as a molecular anchor within the context of a PROTAC. The core mechanism unfolds in a series of orchestrated steps to induce targeted protein degradation.

-

Binding to CRBN: The PDHU moiety of a PROTAC molecule binds to the thalidomide-binding pocket of CRBN, which is the substrate receptor component of the larger Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1]

-

Ternary Complex Formation: Simultaneously, the other ligand on the PROTAC binds to the protein of interest (POI). This dual binding event brings the POI into close proximity with the CRL4-CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[2]

-

Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule and the CRBN complex are then released and can participate in further degradation cycles.

A significant advantage of the PDHU scaffold is its achiral nature. Traditional glutarimide (B196013) ligands possess a chiral center that is prone to rapid racemization in vivo.[3] Since the (S)-enantiomer is primarily responsible for CRBN binding, the presence of the less active (R)-enantiomer can complicate pharmacology and reduce efficiency.[3][4] PDHU derivatives circumvent this issue entirely.[] Furthermore, the dihydrouracil (B119008) ring is chemically more stable and less susceptible to hydrolysis than the glutarimide ring, leading to improved stability of the resulting PROTACs.[3][6]

Selectivity and Neosubstrate Activity

A critical aspect of the PDHU mechanism is its selectivity profile. IMiDs like lenalidomide function as "molecular glues" that remodel the substrate-binding surface of CRBN, inducing the recruitment and degradation of so-called neosubstrates, including the transcription factors IKZF1 and IKZF3 and the translation termination factor GSPT1.[7] This activity is responsible for both the therapeutic effects and some toxicities of IMiDs. In contrast, studies have shown that substituted PDHU ligands, when not incorporated into a PROTAC, do not induce the degradation of IKZF1, IKZF3, or GSPT1.[3][] This suggests that PDHU acts as a more "clean" CRBN recruiter, minimizing off-target effects associated with neosubstrate degradation, although the selectivity of any specific PROTAC must be empirically verified.[3]

Quantitative Data

The following tables summarize key quantitative data for representative PDHU ligands and derived PROTACs from published literature. These values are essential for comparing binding affinity, degradation efficacy (potency and maximal effect), and cellular effects.

Table 1: CRBN Binding Affinity of PDHU Derivatives

This table presents the binding affinity of various PDHU derivatives to the CRBN-DDB1 complex, typically measured by a competitive fluorescence polarization (FP) assay. IC50 values represent the concentration of the ligand required to displace 50% of a fluorescent probe.

| Compound ID | Structure/Description | CRBN Binding IC50 (µM) | Reference |

| Lenalidomide | Reference Glutarimide | 1.8 | [3] |

| PDHU (Parent) | Unsubstituted Phenyl Dihydrouracil | > 100 | [3] |

| 6F | 1,2,3-Trisubstituted PDHU | 1.4 | [3] |

| 9 | Trisubstituted PDHU with Linker Precursor | 1.2 | [3] |

| 10 | Trisubstituted PDHU | 1.5 | [3] |

| 11 | Trisubstituted PDHU | 1.2 | [3] |

| YJ1b | Novel PDHU derivative | 0.206 | [8] |

| YJ2c | Analog of YJ1b | 0.211 | [8] |

| YJ2h | Analog of YJ1b | 0.282 | [8] |

Note: Assay conditions may vary between studies. The IC50 values are indicative of relative binding potency.

Table 2: Degradation Efficacy of PDHU-Based PROTACs

This table summarizes the degradation potency (DC50) and maximum degradation (Dmax) for PROTACs utilizing PDHU as the CRBN ligand. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

| PROTAC ID | Target | CRBN Ligand | Cell Line | DC50 | Dmax | Reference |

| 13 | BRD4 | Trisubstituted PDHU | MV4;11 | 1.3 nM (Western Blot) | >95% | [3] |

| PD-PROTAC 2 | LCK | PD-based moiety | KOPT-K1 | 15 nM (HiBiT) | N/A | [2] |

| PD-PROTAC 5 | LCK | PD-based moiety | KOPT-K1 | 0.8 nM (HiBiT) | N/A | [2] |

| PD-PROTAC 5 | LCK | PD-based moiety | KOPT-K1 | 0.23 nM (Western Blot) | >98% | [2] |

| AM-B1 | BTK | Achiral PDHU | N/A | Low µM range | Significant Degradation | [9] |

Note: DC50 and Dmax values are highly dependent on the assay method (e.g., Western Blot, HiBiT), treatment duration, and cell line used.

Visualizations: Pathways and Workflows

Signaling Pathway: PROTAC-Mediated Degradation

The following diagram illustrates the catalytic cycle of targeted protein degradation initiated by a PDHU-based PROTAC.

Logical Relationship: PDHU vs. Glutarimide Ligands

This diagram illustrates the key advantages of the this compound scaffold over traditional glutarimide-based ligands.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6-Phenyldihydrouracil: A New Frontier in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has revolutionized drug discovery by offering a novel modality to eliminate disease-causing proteins. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system. For years, the field has been dominated by PROTACs that utilize glutarimide-based ligands to recruit the E3 ubiquitin ligase Cereblon (CRBN). However, these ligands are fraught with challenges, including chemical instability and spontaneous racemization, which complicates drug development. This whitepaper details the discovery and development of a promising alternative: 6-phenyldihydrouracil (PDH or PD) as a novel, achiral, and stable CRBN ligand for the next generation of targeted protein degraders. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments in the discovery and characterization pipeline.

Introduction: Overcoming the Limitations of Glutarimide-Based Degraders

The use of glutarimide-based CRBN ligands, such as thalidomide (B1683933) and its analogs, has been instrumental in the advancement of TPD.[1][2] However, their inherent chemical instability and the rapid racemization of their chiral center present significant hurdles for pharmaceutical development. The (S)-enantiomer is predominantly responsible for CRBN binding, while the (R)-enantiomer is largely inactive, leading to stereochemically complex drug candidates.[2]

To address these challenges, researchers have developed this compound as a novel CRBN-binding scaffold.[2][3] The key advantages of the PDH scaffold include:

-

Achirality: The PDH core is achiral, eliminating the issue of racemization and simplifying synthesis and characterization.[2]

-

Enhanced Stability: The dihydrouracil (B119008) ring is significantly more resistant to hydrolysis compared to the glutarimide (B196013) ring, leading to greater chemical stability in physiological conditions.[3]

These features make this compound a highly attractive alternative for the design of next-generation PROTACs with improved drug-like properties.

Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Complex

Like their glutarimide-based predecessors, PDH-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

The CRBN E3 ligase is part of a larger Cullin-RING ligase 4 (CRL4) complex, which consists of:[4]

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

Regulator of Cullins 1 (ROC1/RBX1): A RING-domain protein that recruits the E2-ubiquitin conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that binds to the PDH moiety of the PROTAC.

The formation of the [POI]-[PROTAC]-[CRBN] ternary complex is the critical event that initiates the downstream degradation cascade.

Quantitative Data

The efficacy of this compound as a CRBN ligand has been demonstrated through the development of potent PROTACs against various therapeutic targets. The following tables summarize key quantitative data for PDH-based degraders.

Table 1: Binding Affinities of this compound Derivatives to CRBN

| Compound | Description | Binding Affinity (Kd, µM) | Reference |

| Lenalidomide | Glutarimide Control | 0.17 | [5] |

| Parent PDHU | Unsubstituted | 3.06 | [5] |

| Mono-substituted PDHU | ortho-Methyl | 1.25 | [5] |

| Tri-substituted PDHU | 1,2,3-substitution pattern | 0.17 | [5] |

Table 2: In Vitro Degradation Efficacy of a PDH-based BRD4 PROTAC

| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |

| MV4;11 | BRD4 | 1.1 | >95 | [5] |

Table 3: Comparative In Vitro Efficacy of LCK-Targeting PROTACs

| Compound | CRBN Ligand | CRBN Affinity (nM) | LCK Degradation DC50 (nM) | LCK Degradation Dmax (%) | KOPT-K1 Cell Viability LC50 (pM) |

| PG-PROTAC 1 | Phenyl Glutarimide | 1.4 ± 0.2 | 6 | >90 | 10 |

| PD-PROTAC 2 | Phenyl Dihydrouracil | 52 ± 19 | 15 | ~80 | 5 |

| thal-PROTAC 3 | Thalidomide | 1.8 ± 0.1 | 13 | >90 | 10,000 |

| PD-PROTAC 5 | Phenyl Dihydrouracil | 46 ± 12 | 0.8 | >95 | 3 |

| Data adapted from Jarusiewicz et al., 2023. |

Experimental Protocols

The following section provides detailed methodologies for key experiments in the discovery and characterization of this compound-based PROTACs.

General Synthesis of a this compound-based PROTAC

The synthesis of a PDH-based PROTAC generally involves a multi-step process to assemble the three key components: the PDH CRBN ligand, the linker, and the POI-binding ligand. The following is a representative synthetic scheme for a BRD4-targeting PROTAC.[5]

-

Synthesis of the Phenyl Dihydrouracil Core: This is typically achieved through a condensation reaction between a substituted phenylurea and an acrylic acid derivative.

-

Functionalization of the Phenyl Ring: A handle for linker attachment is introduced onto the phenyl ring of the PDH core, often via a Suzuki or Sonogashira coupling reaction.

-

Linker Attachment: The linker is coupled to the functionalized PDH core. The linker itself may be synthesized with a terminal protecting group (e.g., Boc) on a reactive amine.

-

Deprotection and Coupling to POI Ligand: The protecting group on the linker is removed, and the resulting free amine is coupled to a carboxylic acid-functionalized POI ligand (e.g., a derivative of JQ1) using standard amide bond formation conditions (e.g., HATU, DIPEA).

-

Purification: The final PROTAC is purified by reverse-phase HPLC.

CRBN Binding Affinity Assay (Fluorescence Polarization)

This assay competitively measures the binding of a test compound to CRBN against a fluorescently labeled tracer.

Materials:

-

Recombinant human CRBN protein

-

Fluorescently labeled tracer (e.g., Cy5-labeled thalidomide)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

Test compounds (PDH derivatives)

-

384-well, low-volume, non-binding surface microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add the diluted test compounds. Include controls for no inhibitor (DMSO vehicle) and no CRBN.

-

Add a solution of the fluorescent tracer to all wells at a final concentration typically at or below its Kd for CRBN.

-

Initiate the binding reaction by adding the CRBN protein to all wells except the "no CRBN" control.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter variable slope equation. Kd values can be determined using the Cheng-Prusoff equation if the Kd of the tracer is known.

Ternary Complex Formation Assay (AlphaLISA)

This proximity-based assay measures the formation of the [POI]-[PROTAC]-[CRBN] ternary complex.

Materials:

-

Tagged recombinant POI (e.g., GST-tagged BRD4)

-

Tagged recombinant CRBN complex (e.g., FLAG-tagged CRBN/DDB1)

-

AlphaLISA anti-tag donor beads (e.g., anti-GST Donor beads)

-

AlphaLISA anti-tag acceptor beads (e.g., anti-FLAG Acceptor beads)

-

PROTAC test compound

-

AlphaLISA assay buffer

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the PROTAC compound in assay buffer.

-

In a 384-well plate, add the diluted PROTAC.

-

Add the tagged POI and tagged CRBN complex to the wells at optimized concentrations.

-

Incubate for 60 minutes at room temperature to allow for ternary complex formation.

-

Add a mixture of the donor and acceptor beads to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Data is typically plotted as AlphaLISA signal versus PROTAC concentration, which often results in a characteristic "hook effect" curve.

Cellular Protein Degradation Assay (HiBiT Lytic Assay)

This assay quantifies the amount of a target protein in cell lysates following treatment with a degrader.

Materials:

-

Cells endogenously expressing a HiBiT-tagged POI (generated via CRISPR/Cas9)

-

PROTAC test compound

-

Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and lytic buffer)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Seed the HiBiT-tagged cells in a white-walled assay plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the lytic buffer according to the manufacturer's instructions.

-

Add the lytic reagent directly to the wells containing the treated cells.

-

Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

Normalize the data to vehicle-treated controls and plot the percentage of remaining protein versus the log of the PROTAC concentration.

-

Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation) values using a non-linear regression model.

In Vivo Considerations and Future Directions

While in vitro data for PDH-based PROTACs is highly promising, comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data is still emerging. Early in vitro ADME studies of some PDH-PROTACs have indicated high metabolic clearance in mouse liver microsomes, a common challenge for PROTACs due to their large size and complex structures.[3] Future work will focus on optimizing the physicochemical properties of PDH-based PROTACs to improve their in vivo stability, bioavailability, and overall drug-like properties. Strategies may include linker optimization, introduction of metabolic blockers, and advanced formulation approaches.

Conclusion

The discovery of this compound as a novel CRBN ligand represents a significant advancement in the field of targeted protein degradation. By addressing the key limitations of achirality and instability associated with traditional glutarimide-based ligands, the PDH scaffold offers a robust platform for the development of a new generation of PROTACs. The potent and selective degradation of key cancer targets like BRD4 and LCK by PDH-based PROTACs underscores their therapeutic potential. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers to further explore and harness the capabilities of this exciting new modality in their drug discovery efforts.

References

- 1. Collection - Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 6-Phenyldihydrouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies on the biological activity of 6-phenyldihydrouracil (PDHU). The primary focus of foundational research on this molecule has been its role as a novel achiral ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). While the core structure is related to compounds with historical interest in other therapeutic areas, the significant, data-rich investigations into this compound itself are recent and centered on its application in targeted protein degradation.

Core Biological Activity: Cereblon (CRBN) Binding

The foundational biological activity identified for this compound is its ability to bind to Cereblon (CRBN), an E3 ubiquitin ligase. This interaction is pivotal for its use in PROTACs, which are bifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

Substituted PDHUs have been shown to possess a comparable binding affinity to CRBN as lenalidomide (B1683929), a well-established CRBN ligand.[2] However, PDHUs offer significant advantages, including greater chemical stability and a lack of a chiral center, which simplifies synthesis and drug development by avoiding issues with racemization.[2][3]

Quantitative Data: CRBN Binding and PROTAC-Mediated Degradation

The following tables summarize the key quantitative data from early studies on PDHU-based PROTACs. These studies primarily utilized PDHU as the CRBN-binding moiety, linked to a ligand for a target protein, such as BRD4 or LCK.

Table 1: Cereblon Binding Affinity and LCK Protein Degradation by PDHU-based PROTACs [1]

| Compound | CRBN Binding Affinity (Kd, nM) | LCK Degradation (DC50, nM) | Max LCK Degradation (Dmax, %) | KOPT-K1 Cell Cytotoxicity (LC50, nM) |

| PD-PROTAC 2 | 52 ± 19 | 15 | Not specified | 10 ± 2 |

| PD-PROTAC 5 | Not specified | 0.23 ± 0.13 | > 98.4 ± 0.6 | 0.8 ± 0.2 |

| PG-PROTAC 1 | 1.4 ± 0.2 | 6 | Not specified | 8 ± 3 |

| thal-PROTAC 3 | Not specified | 13 | Not specified | 13 ± 3 |

Data from studies on LCK-directing PROTACs in KOPT-K1 cells.[1]

Table 2: BRD4 Protein Degradation by a PDHU-based PROTAC [2]

| Compound | Cell Line | DC50 (pM) | Dmax (%) |

| Degrader 13 | MV4;11 | 22 | 97 |

Degrader 13 is a BRD4 degrader utilizing a trisubstituted PDHU ligand.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings. The following sections describe the key experimental protocols used to characterize the biological activity of this compound and its derivatives.

Synthesis of 6-Phenyldihydrouracils

A general procedure for the synthesis of substituted phenyl dihydrouracils involves a two-step process:

-

Conjugate Addition: An appropriately substituted aniline (B41778) is reacted with acrylic acid in a solvent such as toluene (B28343) at an elevated temperature (e.g., 110°C). The reaction progress is monitored by thin-layer chromatography (TLC).[2]

-

Cyclization: The intermediate from the first step is then reacted with urea (B33335) in acetic acid at a high temperature (e.g., 120°C) to form the dihydrouracil (B119008) ring.[2]

Further modifications to the phenyl ring can be achieved through various cross-coupling reactions like Sonogashira, Suzuki, or Heck couplings, as well as alkylation and reduction reactions to generate a library of substituted PDHUs.[2]

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of PDHU derivatives to the CRBN-DDB1 complex.

-

Principle: The assay is a competitive binding experiment where the test compound (e.g., a PDHU derivative) competes with a fluorescently labeled ligand (e.g., Cy5-conjugated lenalidomide or a fluorescently-labeled thalidomide) for binding to the CRBN-DDB1 complex.[1][4]

-

Procedure:

-

A constant concentration of the CRBN-DDB1 protein complex and the fluorescent probe is incubated in an appropriate assay buffer.

-

Increasing concentrations of the test compound are added to the mixture.

-

The fluorescence polarization (FP) is measured using a microplate reader.

-

Binding of the large protein complex to the small fluorescent probe results in a high FP signal. Displacement of the probe by the test compound leads to a decrease in the FP signal.

-

The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated and can be converted to a binding affinity constant (Kd).[1][4][5]

-

Protein Degradation Assays

The ability of PDHU-based PROTACs to induce the degradation of a target protein is a key measure of their biological activity.

-

Cell Treatment: Cancer cell lines (e.g., MV4;11 for BRD4, KOPT-K1 for LCK) are treated with various concentrations of the PDHU-based PROTAC for a specified period (e.g., 4 to 24 hours).[1][2]

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4 or anti-LCK). A loading control antibody (e.g., anti-GAPDH or anti-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

-

Quantification: The intensity of the protein bands is quantified using densitometry. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to vehicle-treated control cells. From this data, DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined.[1][2]

This is a more high-throughput method for quantifying protein degradation.

-

Cell Line Generation: The endogenous target protein (e.g., LCK) is tagged with a small HiBiT peptide using CRISPR-Cas9 genome editing in the desired cell line (e.g., KOPT-K1).[1]

-

Cell Treatment: The engineered cells are treated with the PDHU-based PROTAC at various concentrations for a set time.

-

Lysis and Detection: The cells are lysed, and a detection reagent containing the LgBiT protein is added. The HiBiT and LgBiT proteins combine to form a functional NanoLuc luciferase.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of remaining HiBiT-tagged target protein, is measured.

-

Data Analysis: The luminescence signal is used to calculate the extent of protein degradation and to determine DC50 and Dmax values.[1]

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay measures the cytotoxic effect of the PDHU-based PROTACs on cancer cells.

-

Cell Seeding: Cancer cells (e.g., KOPT-K1) are seeded in multi-well plates.[1]

-

Compound Treatment: The cells are treated with a range of concentrations of the PROTAC for an extended period (e.g., 72 hours).

-

ATP Measurement: The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP present in viable cells to produce a luminescent signal.

-

Data Acquisition: The luminescence, which is directly proportional to the number of viable cells, is measured with a luminometer.

-

Analysis: The data is used to generate dose-response curves and calculate the LC50 (concentration for 50% cell killing).[1]

Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of action for a this compound (PDHU)-based PROTAC.

Caption: Experimental workflow for Western blot analysis of protein degradation.

Caption: Principle of the fluorescence polarization (FP) competition binding assay.

References

- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl Dihydrouracil (PD) Library - Enamine [enamine.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of 6-Phenyldihydrouracil binding to cereblon

An In-depth Technical Guide to the Structural Analysis of 6-Phenyldihydrouracil Binding to Cereblon

Introduction

Cereblon (CRBN) is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[1] Small molecules known as immunomodulatory drugs (IMiDs), including thalidomide (B1683933) and its analogs, bind directly to CRBN, modulating its substrate specificity.[2][3] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[4][5]

While glutarimide-based ligands like thalidomide are frequently used in PROTAC design, they suffer from inherent chemical instability and rapid racemization, which can complicate drug development as the (S)-enantiomer is primarily responsible for CRBN binding.[4][6] To overcome these limitations, substituted achiral phenyl dihydrouracil (B119008) (PDHU) has emerged as a novel class of CRBN ligands.[4][7] PDHUs offer comparable binding affinity to traditional ligands but possess greater chemical stability and, being achiral, circumvent the issue of racemization.[4][5][6]

This technical guide provides a comprehensive overview of the structural and quantitative analysis of this compound binding to Cereblon, detailing the experimental methodologies used to characterize this interaction and the resulting biological pathways.

Quantitative Binding Analysis

The binding affinity of various ligands to the CRBN-DDB1 complex is a critical parameter in the development of effective PROTACs. Affinities are typically determined using biophysical assays and are reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values signify a higher binding affinity. The following tables summarize quantitative data for PDHU-based PROTACs and reference compounds.

Table 1: Binding Affinities of Phenyl Dihydrouracil (PDHU) PROTACs and Reference Ligands to Cereblon

| Compound | Ligand Type | Assay Method | Binding Affinity (IC50 / Kd) | Reference |

|---|---|---|---|---|

| PD-PROTAC 2 | Phenyl Dihydrouracil | Fluorescence Polarization | 52 ± 19 nM | [5] |

| PG-PROTAC 1 | Phenyl Glutarimide | Fluorescence Polarization | 1.4 ± 0.2 nM | [5] |

| Lenalidomide | Glutarimide | Fluorescence Polarization | Displaced 84% of probe at 1 µM | [4] |

| Pomalidomide | Glutarimide | TR-FRET | 1.2 µM (IC50) | [8] |

| PDHU Compound 6F | Phenyl Dihydrouracil | Fluorescence Polarization | Comparable to Lenalidomide | [4] |

| PDHU Compound YJ1b | Phenyl Dihydrouracil | TR-FRET | 0.206 µM (IC50) | [9] |

| PDHU Compound YJ2c | Phenyl Dihydrouracil | TR-FRET | 0.211 µM (IC50) | [9] |

| PDHU Compound YJ2h | Phenyl Dihydrouracil | TR-FRET | 0.282 µM (IC50) |[9] |

Note: Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Structural Basis of Interaction

While a high-resolution co-crystal structure of a this compound ligand bound to Cereblon is not yet publicly available, computational modeling has provided significant insights into the molecular interactions.[4][6] These models suggest that, similar to glutarimide-based ligands, the dihydrouracil motif is critical for binding, forming key hydrogen bonds with the protein backbone in the binding pocket. The phenyl group and its substituents explore additional space within the binding site, influencing the overall affinity and potential for inducing ternary complex formation in a PROTAC construct. The development of stable CRBN constructs, such as CRBN^midi^, is expected to facilitate the high-throughput structural analysis of novel ligands like PDHU in the future.[10]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PDHU derivatives are primarily utilized as the E3 ligase-binding component of PROTACs. The mechanism involves hijacking the cell's natural protein disposal system. A PDHU-based PROTAC simultaneously binds to CRBN (as part of the CRL4^CRBN^ complex) and a target Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

References

- 1. revvity.com [revvity.com]

- 2. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Achiral Advantage: A Technical Guide to 6-Phenyldihydrouracil and Its Implications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the stereochemical properties of molecular entities play a pivotal role. This technical guide delves into the achiral nature of 6-Phenyldihydrouracil (PDHU), a novel and promising ligand for the E3 ubiquitin ligase cereblon (CRBN). Unlike its predecessors, the chiral glutarimide-based immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and lenalidomide, PDHU offers a significant advantage by eliminating the complexities of stereoisomerism and in vivo racemization.[1][2][3] This guide will explore the structural basis of its achirality, present key quantitative data, outline experimental protocols for stereochemical analysis, and discuss the profound implications of its use in the development of next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Challenge of Chirality in CRBN Ligands

The E3 ligase cereblon (CRBN) is a cornerstone of targeted protein degradation, widely exploited for the development of PROTACs.[4][5] Historically, the recruitment of CRBN has relied on glutarimide-based ligands like thalidomide, pomalidomide, and lenalidomide.[1][3] A critical drawback of these molecules is the presence of a chiral center, leading to rapid and spontaneous racemization under physiological conditions.[1] For instance, the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to its (R)-enantiomer.[1] This stereochemical instability complicates drug development, introducing challenges in synthesis, purification, and pharmacological characterization, as the less active or inactive enantiomer can contribute to off-target effects or an ambiguous pharmacological profile.

This compound: An Achiral Solution

This compound emerges as an elegant solution to the chirality problem. Structurally, the dihydrouracil (B119008) core of PDHU lacks a stereocenter, rendering the molecule inherently achiral. This fundamental property simplifies the synthetic process and ensures a homogenous, stereochemically pure compound, thereby streamlining the drug development pipeline.[2][6][7][8]

Structural Basis of Achirality

The absence of a chiral center in this compound can be understood by examining its molecular structure. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. In this compound, no such carbon atom exists. The phenyl group is attached at the 6-position of the dihydrouracil ring, which does not create a stereocenter. This inherent achirality is a key differentiator from the glutarimide-based ligands it seeks to replace.

Quantitative Data Summary

The development of substituted PDHU derivatives has yielded compounds with promising biochemical and pharmacological properties. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical and Pharmacokinetic Properties of a PDHU Derivative (6F)

| Parameter | Value | Reference |

| Stability in Human Liver Microsomes (hLM) | Comparable to lenalidomide | [1] |

| Stability in Human Plasma (hP, 4h) | 97% remaining (vs. 62% for lenalidomide) | [1] |

| Stability at pH 1.0 | Very stable | [1] |

| Stability at pH 8.8 | More stable than lenalidomide | [1] |

Table 2: Cereblon Binding Affinity

| Compound | IC50 (µM) | Reference |

| Substituted PDHU (Compound 1) | Similar to pomalidomide | [4] |

| Parent PDHU | Minimal binding affinity | [3] |

| Substituted PDHUs | Comparable binding affinity to lenalidomide | [3] |

Table 3: Spectroscopic Data for 6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR (DMSO-d₆) | 10.18 (s, 1H, NH), 8.01 (s, 1H, NH), 7.42–7.22 (m, 5H, Ar), 4.68 (td, J = 6.4, 2.5 Hz, 1H, CH), 2.73 (ddd, J = 23.1, 16.3, 6.3 Hz, 2H, CH₂) | [9] |

| ¹³C NMR (DMSO-d₆) | 170.0, 154.0, 141.4, 128.8, 127.8, 126.2, 50.3, 38.4 | [9] |

Experimental Protocols for Chirality Assessment

While this compound is structurally achiral, it is standard practice in drug development to experimentally confirm the absence of optical activity. The following are standard methodologies for such assessments.

Polarimetry

-

Objective: To measure the optical rotation of a solution of the compound. An achiral compound will not rotate the plane of polarized light.

-

Methodology:

-

Prepare a solution of this compound of a known concentration in a suitable achiral solvent (e.g., methanol, ethanol).

-

Calibrate a polarimeter using the pure solvent as a blank.

-

Fill a polarimeter cell of a known path length with the sample solution.

-

Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

-

Expected Outcome: The measured optical rotation should be zero.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To demonstrate the absence of enantiomeric separation on a chiral stationary phase.

-

Methodology:

-

Select a suitable chiral column (e.g., based on polysaccharide derivatives).

-

Develop a mobile phase system that provides good resolution for a racemic mixture of a similar compound class.

-

Inject a solution of this compound onto the chiral column.

-

Monitor the elution profile using a UV detector.

-

-

Expected Outcome: A single peak should be observed, indicating that the compound does not resolve into enantiomers.

Circular Dichroism (CD) Spectroscopy

-

Objective: To measure the differential absorption of left and right circularly polarized light. Achiral molecules do not exhibit a CD spectrum.[10]

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Record the CD spectrum over a relevant wavelength range.

-

-

Expected Outcome: The resulting spectrum should be a flat line, indicating no differential absorption of circularly polarized light.

Visualizing Workflows and Pathways

Synthesis of this compound

The synthesis of substituted phenyl dihydrouracils can be achieved through a conjugate addition followed by cyclization.[1]

Caption: General synthetic scheme for this compound.

PROTAC Mechanism of Action with a PDHU Ligand

The achiral PDHU moiety serves as the CRBN-recruiting element in a PROTAC, facilitating the degradation of a target protein.

References

- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biopolymers.org.ua [biopolymers.org.ua]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Unravelling emergence of chirality in click-chemistry polymers down to the single-chain level - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of Dihydrouracil: A Fundamental Guide to its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydrouracil (B119008) scaffold, a fundamental heterocyclic motif and a key intermediate in pyrimidine (B1678525) metabolism, is experiencing a significant renaissance in drug discovery. Once primarily of interest for its role in the catabolism of chemotherapeutics like 5-fluorouracil (B62378), its derivatives are now being explored across a wide spectrum of therapeutic areas. From novel antiviral and anticancer agents to cutting-edge applications in targeted protein degradation, the unique structural and chemical properties of dihydrouracil derivatives make them a compelling class of compounds for medicinal chemists. This guide provides a comprehensive overview of the fundamental research driving this resurgence, detailing synthesis protocols, biological activities, and mechanisms of action, supported by quantitative data and pathway visualizations.

Biological Activity and Therapeutic Potential

Dihydrouracil derivatives have demonstrated a diverse range of biological activities, positioning them as promising candidates for multiple therapeutic applications. Key areas of investigation include their roles as inhibitors of dihydropyrimidine (B8664642) dehydrogenase, as ligands for E3 ligases in proteolysis-targeting chimeras (PROTACs), and as cytotoxic agents against various cancer cell lines.

Inhibition of Dihydropyrimidine Dehydrogenase (DPYD)

Dihydropyrimidine dehydrogenase (DPYD) is the rate-limiting enzyme in the catabolism of uracil (B121893) and thymine. It is also responsible for the breakdown of fluoropyrimidine drugs like 5-fluorouracil (5-FU). Inhibition of DPYD can modulate the efficacy and toxicity of these chemotherapeutics. Several dihydrouracil analogs have been identified as potent inhibitors of this enzyme.

Table 1: Dihydrouracil Derivatives as Dihydrouracil Dehydrogenase (DHUDase) Inhibitors

| Compound | Apparent Ki (µM) | Source Organism |

| 5-Benzyloxybenzyluracil | 0.2 | Mouse Liver |

| 1-Deazauracil | 0.5 | Mouse Liver |

| 3-Deazauracil | 2.1 | Mouse Liver |

| 5-Benzyluracil | 3.4 | Mouse Liver |

| 5-Nitrobarbituric acid | 3.8 | Mouse Liver |

| Alloxan (5,6-dioxyuracil) | 6.6 | Mouse Liver |

| (Data sourced from a screening of 105 nucleobase analogues)[1] |

Application in Proteolysis-Targeting Chimeras (PROTACs)

A groundbreaking application for dihydrouracil derivatives is their use as ligands for the E3 ubiquitin ligase Cereblon (CRBN). In PROTAC technology, a molecule is designed with two heads—one binds to a target protein for degradation, and the other binds to an E3 ligase. Phenyl dihydrouracil (PDHU) has emerged as a stable, achiral alternative to traditional glutarimide-based CRBN ligands like thalidomide.

Table 2: Activity of Phenyl Dihydrouracil (PDHU)-based PROTACs

| Compound | Target | CRBN Binding Affinity (nM) | Degradation DC₅₀ (nM) | Cell Line |

| PD-PROTAC 2 | LCK | 52 ± 19 | - | - |

| PD-PROTAC 5 (SJ43489) | LCK | - | 0.8 | KOPT-K1 |

| 2/5-Me-PDHU11 | BRD4 | >50% displacement @ 10 µM | 16 - 52 | - |

| (Data compiled from studies on PDHU-based PROTACs)[2][3] |

Anticancer and Cytotoxic Activity

Direct cytotoxic effects against cancer cells represent another promising avenue for dihydrouracil derivatives. Various modifications to the core structure have yielded compounds with significant anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anticancer Activity (IC₅₀) of Dihydrouracil and Related Pyrimidine Derivatives

| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| 5-Fluoro-substituted Uracil Derivative (Comp. 16) | Murine Leukemia (L1210/0) | 1.4 (µg/mL) |

| 5-Fluoro-substituted Uracil Derivative (Comp. 16) | Murine Mammary Carcinoma (FM3A/0) | 0.78 (µg/mL) |

| 5-Fluoro-substituted Uracil Derivative (Comp. 16) | Human T-lymphocyte (Molt4/C8) | 31.8 (µg/mL) |

| 5-Fluoro-substituted Uracil Derivative (Comp. 16) | Human T-lymphocyte (CEM/0) | 20.9 (µg/mL) |

| Triazolyl Dihydropyrimidine (Comp. 4b) | Human Breast Cancer (MCF-7) | 31.94 |

| Triazolyl Dihydropyrimidine (Comp. 4e) | Human Breast Cancer (MDA-MB-231) | 32.06 |

| Triazolyl Dihydropyrimidine (Comp. 3e) | Human Breast Cancer (MDA-MB-231) | 35.28 |

| (Data compiled from various anticancer screening studies)[4][5] |

Key Signaling and Metabolic Pathways

To fully appreciate the role of dihydrouracil derivatives in drug discovery, it is essential to understand the biological pathways in which they participate. These include the natural catabolism of uracil and the engineered mechanism of PROTAC-mediated protein degradation.

Uracil Catabolism Pathway

Dihydrouracil is a central molecule in the metabolic breakdown of uracil. This pathway is critical for understanding the mechanism of DPYD inhibitors.

Mechanism of Action for Dihydrouracil-based PROTACs

Phenyl dihydrouracil (PDHU) derivatives serve as the E3 ligase-binding component of PROTACs, initiating the targeted degradation of pathogenic proteins.

Experimental Protocols

The synthesis and evaluation of dihydrouracil derivatives involve a range of chemical and biological assays. Below are detailed methodologies for key cited experiments.

Synthesis of Dihydrouracil Analogs via Biginelli Hybrids

This protocol describes an innovative and effective method for synthesizing dihydrouracil derivatives by cleaving the carbon-sulfur bond of Biginelli hybrids using 3-chloroperbenzoic acid (m-CPBA) under mild conditions.[6]

Materials:

-

Biginelli hybrid (5,6-dihydropyrimidin-4(3H)-thione) starting material

-

m-chloroperbenzoic acid (m-CPBA, 77% max)

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve the Biginelli hybrid starting material (1.0 mmol) in dichloromethane (10 mL).

-

Add m-chloroperbenzoic acid (2.2 mmol) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically a few hours), quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired dihydrouracil derivative.

Example Characterization Data for 6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione:

-

Yield: 75%

-

Appearance: White powder

-

Melting Point: 229 °C

-

IR (KBr) ν cm⁻¹: 3432, 3209, 1738, 1695, 1452

-

¹H NMR (200 MHz, DMSO-d₆) δ (ppm): 10.18 (s, 1H, NH), 8.01 (s, 1H, NH), 7.42–7.22 (m, 5H, Ar), 4.68 (td, J = 6.4, 2.5 Hz, 1H, CH), 2.73 (ddd, J = 23.1, 16.3, 6.3 Hz, 2H, CH₂)

-

¹³C NMR (50 MHz, DMSO-d₆) δ (ppm): 170.0, 154.0, 141.4, 128.8, 127.8, 126.2, 50.3, 38.4

In Vitro Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay

This protocol outlines a colorimetric method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against DPYD. The assay measures the DPYD-catalyzed reduction of a substrate coupled to the reduction of a tetrazolium salt (WST-1), which forms a colored formazan (B1609692) dye.

Materials:

-

Recombinant human DPYD enzyme

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Substrate: Uracil stock solution in Assay Buffer

-

Cofactor: NADPH stock solution in Assay Buffer

-

Test Compounds: Serial dilutions in DMSO, then further diluted in Assay Buffer (final DMSO < 1%)

-

Positive Control: Known DPYD inhibitor (e.g., 5-ethynyluracil)

-

Detection Reagent Mix: WST-1 and 1-mPMS (electron mediator) in Assay Buffer

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Plate Setup: Add 20 µL of diluted test compounds, positive control, or vehicle control (Assay Buffer with DMSO) to the appropriate wells of a 96-well plate. Include wells for a "No Enzyme Control" (background) and "100% Activity Control" (vehicle).

-

Enzyme Addition: Add 40 µL of DPYD enzyme solution (diluted in cold Assay Buffer) to all wells except the "No Enzyme Control" wells. Add 40 µL of Assay Buffer to the "No Enzyme Control" wells.

-

Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Prepare a Substrate/Cofactor Mix by combining the Uracil and NADPH solutions. Initiate the enzymatic reaction by adding 40 µL of this mix to all wells.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Detection: Add 20 µL of the Detection Reagent Mix to all wells. Incubate for 5-10 minutes at 37°C, protected from light.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "No Enzyme Control" from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the "100% Activity Control".

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

The fundamental research into dihydrouracil derivatives has unveiled a versatile scaffold with significant potential in drug discovery. The demonstrated activities, ranging from enzyme inhibition to the nuanced recruitment of cellular machinery for protein degradation, highlight the adaptability of this heterocyclic core. The development of phenyl dihydrouracils as stable, achiral CRBN ligands for PROTACs is particularly noteworthy, addressing key liabilities of earlier-generation molecules and opening new avenues for targeting previously "undruggable" proteins.[2][4] Future research will likely focus on expanding the structure-activity relationship studies for various therapeutic targets, optimizing pharmacokinetic properties, and exploring novel applications of this resurgent pharmacophore. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one | MDPI [mdpi.com]

- 4. Synthesis and antitumor activities of novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6- dideoxy-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

initial characterization of 6-Phenyldihydrouracil in cellular models

An In-Depth Technical Guide: Initial Characterization of 6-Phenyldihydrouracil in Cellular Models

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Glutarimide-based ligands, such as thalidomide (B1683933) and its analogs, are frequently used to recruit the Cereblon (CRBN) E3 ligase.[1] However, these compounds are often chiral and can be chemically unstable.[2][3][4][5]

This guide focuses on this compound (6-PDHU), a novel class of achiral ligands for Cereblon.[1] Substituted 6-PDHU derivatives have been shown to bind to CRBN with affinities comparable to traditional glutarimides while offering improved chemical stability.[1][3] This makes them attractive alternatives for the development of next-generation PROTACs. This document provides a comprehensive overview of the initial experimental steps required to characterize a novel 6-PDHU-based PROTAC in cellular models, intended for researchers and professionals in drug development.

Core Mechanism of Action

A 6-PDHU-based PROTAC operates by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase. The 6-PDHU moiety binds to CRBN, while a separate warhead on the PROTAC binds to the POI. This proximity facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to the POI, marking it for degradation by the 26S proteasome.

References

- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenyldihydrouracil-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a 6-phenyldihydrouracil (PDHU) moiety as a novel, achiral ligand for the E3 ubiquitin ligase Cereblon (CRBN). The use of PDHU offers significant advantages over traditional glutarimide-based ligands, including enhanced chemical stability and the absence of stereoisomers, which simplifies drug development.[1][2]

These protocols are intended to guide researchers in the synthesis of PDHU-based PROTACs for the targeted degradation of specific proteins of interest (POIs). The examples provided focus on the degradation of Bromodomain-containing protein 4 (BRD4) and Lymphocyte-specific protein tyrosine kinase (LCK), two clinically relevant targets.

Overview of this compound (PDHU) in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The PDHU moiety serves as a potent and stable ligand for CRBN, an E3 ligase commonly hijacked in targeted protein degradation.[1][2] By recruiting CRBN, PDHU-based PROTACs can induce the ubiquitination and subsequent proteasomal degradation of the target protein.

The general structure of a PDHU-based PROTAC is depicted below:

Caption: General structure of a this compound (PDHU)-based PROTAC.

Synthesis Protocols

The synthesis of a PDHU-based PROTAC is a multi-step process that involves the synthesis of the substituted PDHU core, functionalization for linker attachment, and finally, conjugation to the POI ligand via a suitable linker.

General Protocol for the Synthesis of the Substituted this compound (PDHU) Core

This protocol describes the synthesis of a substituted PDHU core from a corresponding aniline (B41778) derivative.[1]

Step 1: Conjugate Addition

-

In a suitable flask, dissolve the substituted aniline (1.0 eq) in toluene (B28343).

-

Add acrylic acid (1.3 eq) to the solution.

-

Heat the reaction mixture at 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the toluene by rotary evaporation.

Step 2: Cyclization

-

To the residue from Step 1, add acetic acid and urea (B33335) (3.0 eq).

-

Heat the mixture to 120 °C for 16 hours.

-

Remove the majority of the acetic acid by rotary evaporation.

-

Dissolve the residue in water and extract with ethyl acetate (B1210297).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired substituted PDHU.

Protocol for Linker Attachment to the PDHU Core

This protocol outlines the coupling of a linker with a terminal amine to the PDHU core, which has been functionalized with a carboxylic acid. This is a common strategy for preparing the E3 ligase ligand-linker moiety.

Step 1: Boc Deprotection (if applicable)

-

If the PDHU derivative has a Boc-protected amine, dissolve it in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir at room temperature until the deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

Step 2: Amide Coupling

-

Dissolve the deprotected PDHU derivative (1.0 eq) and a suitable POI ligand with a carboxylic acid functional group (e.g., JQ1-acid) (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for synthesizing and evaluating a PDHU-based PROTAC, and the signaling pathway it modulates.

Caption: General experimental workflow for the synthesis and evaluation of PDHU-based PROTACs.

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Quantitative Data for PDHU-Based PROTACs

The following tables summarize key quantitative data for representative PDHU-based PROTACs targeting BRD4 and LCK.

Table 1: BRD4 Degraders

| Compound ID | Linker Length/Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 12B | PEG-based | MV4;11 | ~100 | >90 | [1] |

| 13 | PEG-based | MV4;11 | <100 | >90 | [1] |

| 14 | PEG-based | MV4;11 | <100 | >90 | [1] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: LCK Degraders

| Compound ID | Linker Modification | Cell Line | DC50 (nM) | Reference |

| PD-PROTAC 2 | N/A | KOPT-K1 | 15 | [2] |

| PD-PROTAC 5 (SJ43489) | Modified linker handle | KOPT-K1 | 0.8 | [2] |

DC50: Concentration for 50% maximal degradation.

Characterization of Final PROTACs

The final synthesized PROTACs should be thoroughly characterized to confirm their identity, purity, and biological activity.

-

Identity and Purity:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.

-

-

Biological Activity:

-

Binding Assays: Techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase.

-

Protein Degradation Assays: Western blotting or reporter systems like HiBiT can be used to quantify the degradation of the target protein in cells. From these experiments, DC50 and Dmax values can be determined.[1]

-

Cellular Assays: Assess the functional consequences of target protein degradation, such as inhibition of cell proliferation, induction of apoptosis, or changes in downstream signaling pathways.

-

Conclusion

The use of this compound as an E3 ligase ligand provides a valuable tool for the development of potent and stable PROTACs. The protocols and data presented in this document offer a comprehensive guide for researchers to synthesize and evaluate novel PDHU-based degraders for a variety of therapeutic targets. The modular nature of PROTAC synthesis allows for the systematic optimization of linkers and POI ligands to achieve desired degradation efficacy and selectivity.

References

Application Notes and Protocols for 6-Phenyldihydrouracil in Targeted Protein Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.

Recently, 6-Phenyldihydrouracil (PDHU) has been identified as a novel, achiral ligand for the E3 ligase Cereblon (CRBN).[1][2] Unlike traditional glutarimide-based CRBN ligands, such as thalidomide (B1683933) and its analogs, PDHU does not possess a chiral center prone to racemization, which simplifies synthesis and characterization, and can lead to improved chemical stability.[1][3] These characteristics make PDHU an attractive alternative for the development of potent and selective protein degraders.

These application notes provide detailed protocols for key assays to evaluate the efficacy of PDHU-based PROTACs, along with representative data for their application in targeted protein degradation.

Key Advantages of this compound as a CRBN Ligand

-

Achiral Nature: Simplifies chemical synthesis and avoids complications arising from stereoisomers with different binding affinities and degradation efficiencies.[1]

-

Improved Chemical Stability: PDHU-based PROTACs have shown greater stability compared to their immunomodulatory imide drug (IMiD) counterparts, which can be unstable in cell culture media.[3][4]

-

Potent Degradation Activity: PROTACs incorporating PDHU have demonstrated potent and efficient degradation of target proteins, such as BRD4 and LCK.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PDHU-based PROTAC and a typical experimental workflow for its evaluation.

Caption: Mechanism of a this compound (PDHU)-Based PROTAC.

Caption: Workflow for evaluating PDHU-based PROTACs.

Quantitative Data Summary

The following tables summarize key quantitative parameters for exemplary PDHU-based PROTACs targeting LCK and BRD4.

Table 1: Performance of LCK-Targeting PDHU-PROTACs [3]

| Compound | CRBN Binding (IC50, nM) | LCK Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM, 72h) |

| PD-PROTAC 2 | 52 ± 19 | 15 | ~66 ± 7 | - |

| PD-PROTAC 5 | - | 0.8 | >98.4 ± 0.6 | - |

| PG-PROTAC 1 | 1.4 ± 0.2 | 6 | - | - |

| thal-PROTAC 3 | - | 13 | - | - |

Table 2: Performance of BRD4-Targeting PDHU-PROTACs in MV4;11 cells [5]

| Compound | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) | Anti-proliferation (IC50, nM) |

| 13 | ~1.3 | >95% | ~1.1 |

| (+)-JQ1 | - | - | ~10 |

| 13NT | No degradation | - | >1000 |

Detailed Experimental Protocols

CRBN Binding Affinity Assay (Fluorescence Polarization)

This protocol is adapted for determining the binding affinity of PDHU-based compounds to the CRBN-DDB1 complex using a competitive fluorescence polarization (FP) assay.[5][6][7]

Materials:

-

Purified recombinant CRBN-DDB1 complex

-

Fluorescently labeled tracer (e.g., Cy5-labeled thalidomide or a similar fluorescent probe)

-

PDHU-based test compounds

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the PDHU-based test compounds in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Tracer and Protein Preparation: Dilute the fluorescent tracer and the CRBN-DDB1 complex to their optimal working concentrations in Assay Buffer. These concentrations should be predetermined through titration experiments.

-

Assay Plate Setup:

-

Add the diluted test compounds to the appropriate wells of the 384-well plate.

-

Include controls:

-

Positive Control: Wells with CRBN-DDB1 and tracer (no competitor).

-

Negative Control (Tracer alone): Wells with tracer only (no protein).

-

Vehicle Control: Wells with CRBN-DDB1, tracer, and DMSO.

-

-

-

Reaction Incubation: Add the diluted CRBN-DDB1 complex to all wells except the negative control wells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Tracer Addition: Add the diluted fluorescent tracer to all wells.

-

Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation using graphing software.

Ternary Complex Formation Assay (AlphaLISA)